molecular formula C11H16N2 B026559 1-Methyl-3-phenylpiperazine CAS No. 5271-27-2

1-Methyl-3-phenylpiperazine

Cat. No. B026559
CAS RN: 5271-27-2
M. Wt: 176.26 g/mol
InChI Key: IRMBVBDXXYXPEW-UHFFFAOYSA-N
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Patent
US07265223B2

Procedure details

Compound (I) of the previous example (0.5 g, 2.077 mmol) and tetrahydrofurane (5 mL) were placed in a 25 mL flask, and for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension. The resulting colourless solution was heated to reflux temperature for 6.5 hours, it was cooled to 19°±1° C. and an aqueous solution of HCl 6 N (1.82 mL) was added slowly. The mixture was distilled at reduced pressure to remove the tetrahydrofurane. Ethyl acetate (5 mL) was added and was extracted with an aqueous solution of HCl 2 N (3×5 mL). The accumulated acidic phases were alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-13 (1.1 mL), saturated with NaCl (6.25 g) and were extracted with ethyl acetate (3×5 mL). The accumulated organic phases were dried with anhydrous Na2SO4, they were filtered and evaporated at reduced pressure, giving a yellowish liquid residue which corresponded to the title product (0.3 g, 81.97%).
Name
Compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
81.97%

Identifiers

REACTION_CXSMILES
ClC[C:3]([NH2:5])=O.[CH3:6][NH:7][C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl.O1CCC[CH2:19]1>>[C:10]1([CH:9]2[NH:5][CH2:3][CH2:6][N:7]([CH3:19])[CH2:8]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.82 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting colourless solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 19°±1° C.
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofurane
ADDITION
Type
ADDITION
Details
Ethyl acetate (5 mL) was added
EXTRACTION
Type
EXTRACTION
Details
was extracted with an aqueous solution of HCl 2 N (3×5 mL)
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The accumulated organic phases were dried with anhydrous Na2SO4, they
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a yellowish liquid residue which

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CN(CCN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 81.97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07265223B2

Procedure details

Compound (I) of the previous example (0.5 g, 2.077 mmol) and tetrahydrofurane (5 mL) were placed in a 25 mL flask, and for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension. The resulting colourless solution was heated to reflux temperature for 6.5 hours, it was cooled to 19°±1° C. and an aqueous solution of HCl 6 N (1.82 mL) was added slowly. The mixture was distilled at reduced pressure to remove the tetrahydrofurane. Ethyl acetate (5 mL) was added and was extracted with an aqueous solution of HCl 2 N (3×5 mL). The accumulated acidic phases were alkalinised with an aqueous solution of NaOH 50% (p/p) to pH 12-13 (1.1 mL), saturated with NaCl (6.25 g) and were extracted with ethyl acetate (3×5 mL). The accumulated organic phases were dried with anhydrous Na2SO4, they were filtered and evaporated at reduced pressure, giving a yellowish liquid residue which corresponded to the title product (0.3 g, 81.97%).
Name
Compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.82 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
81.97%

Identifiers

REACTION_CXSMILES
ClC[C:3]([NH2:5])=O.[CH3:6][NH:7][C:8](=O)[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl.O1CCC[CH2:19]1>>[C:10]1([CH:9]2[NH:5][CH2:3][CH2:6][N:7]([CH3:19])[CH2:8]2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Compound ( I )
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)N.CNC(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
1.82 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
for approximately 10 minutes the BH3.THF complex 1 M (10.4 mL, 10.386 mmol) was added to the white suspension
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting colourless solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature for 6.5 hours
Duration
6.5 h
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to 19°±1° C.
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the tetrahydrofurane
ADDITION
Type
ADDITION
Details
Ethyl acetate (5 mL) was added
EXTRACTION
Type
EXTRACTION
Details
was extracted with an aqueous solution of HCl 2 N (3×5 mL)
EXTRACTION
Type
EXTRACTION
Details
were extracted with ethyl acetate (3×5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The accumulated organic phases were dried with anhydrous Na2SO4, they
FILTRATION
Type
FILTRATION
Details
were filtered
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
giving a yellowish liquid residue which

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CN(CCN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 81.97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.